molecular formula C15H21NO B7862356 N-((2,3-dihydrobenzofuran-5-yl)methyl)cyclohexanamine

N-((2,3-dihydrobenzofuran-5-yl)methyl)cyclohexanamine

Cat. No.: B7862356
M. Wt: 231.33 g/mol
InChI Key: NJLYDHBJBINOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,3-dihydrobenzofuran-5-yl)methyl)cyclohexanamine is a compound that features a benzofuran moiety attached to a cyclohexanamine group. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anti-tumor, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-dihydrobenzofuran-5-yl)methyl)cyclohexanamine typically involves the formation of the benzofuran ring followed by the attachment of the cyclohexanamine group. One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . Another approach involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-dihydrobenzofuran-5-yl)methyl)cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives.

Scientific Research Applications

N-((2,3-dihydrobenzofuran-5-yl)methyl)cyclohexanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((2,3-dihydrobenzofuran-5-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The benzofuran moiety can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it can stimulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)

Uniqueness

Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-4-14(5-3-1)16-11-12-6-7-15-13(10-12)8-9-17-15/h6-7,10,14,16H,1-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYDHBJBINOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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